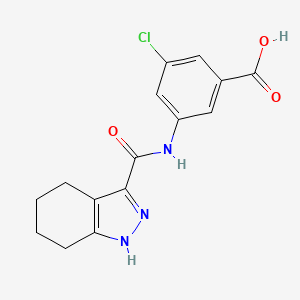![molecular formula C15H16N4OS2 B7450100 4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B7450100.png)
4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with biological systems in a variety of ways. In
Mécanisme D'action
The mechanism of action of 4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol is not fully understood. However, it is believed to work by inhibiting enzymes that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
In addition to its antitumor and antimicrobial activities, this compound has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol in lab experiments is its wide range of activities. It can be used to study the effects of various compounds on cancer cells, bacteria, fungi, and viruses. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. Careful dosing and monitoring is required to ensure that the compound is not causing harm to the cells being studied.
Orientations Futures
There are many potential future directions for the study of 4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol. One area of research could be the development of new drugs based on this compound. Another area of research could be the study of its effects on different types of cancer cells and bacteria. Additionally, the compound could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and other neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol involves several steps. The starting materials are 5-ethyl-2-mercaptobenzimidazole and N-methyl-N-(2-chloroethyl)amine hydrochloride. These compounds are reacted together to form 5-ethyl-2-[(N-methyl-N-(2-chloroethyl)amino)methyl]thiazole. This intermediate is then reacted with thiosemicarbazide to form this compound.
Applications De Recherche Scientifique
4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol has a wide range of applications in scientific research. It has been shown to have antitumor, antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
4-[5-[(5-ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-3-12-8-16-13(21-12)9-19(2)15-18-17-14(22-15)10-4-6-11(20)7-5-10/h4-8,20H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOYJQOWLOYQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CN(C)C2=NN=C(S2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[Ethyl-(2-methylpyrazol-3-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450019.png)
![3-[(4-bromothiophen-2-yl)methylsulfonyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B7450022.png)

![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)
![2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide](/img/structure/B7450045.png)
![2-[(2S,6R)-4-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)-2,6-dimethylpiperazin-1-yl]ethanol](/img/structure/B7450046.png)


![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
![(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7450066.png)
![3-(6-aminopurin-9-yl)-N-[(1R)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B7450075.png)
![Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450079.png)
![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-3-carbonyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B7450084.png)
![2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid](/img/structure/B7450104.png)
